molecular formula C7H14O2 B156428 [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol CAS No. 131614-91-0

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol

Cat. No. B156428
M. Wt: 130.18 g/mol
InChI Key: TWUZZZWSLBSFGG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol, also known as isopropyl glycidyl ether, is a chemical compound with a molecular formula of C7H14O2. It is commonly used as a solvent in organic synthesis due to its low toxicity and high reactivity. In recent years, it has gained attention in scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the epoxide group.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. However, it is known to have low toxicity and is not expected to have significant effects on human health.

Advantages And Limitations For Lab Experiments

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a highly reactive solvent that can be used in a wide range of organic reactions. It is also relatively non-toxic compared to other solvents, making it safer to handle. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are several potential future directions for research on [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. One area of interest is its use as a solvent in the synthesis of chiral compounds. Another potential application is as a building block in the synthesis of polymeric materials with unique properties. Additionally, further research is needed to better understand its mechanism of action and potential uses in various fields.

Synthesis Methods

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol can be synthesized through the reaction between [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol alcohol and epichlorohydrin in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through distillation or extraction.

Scientific Research Applications

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavorings. It has also been used as a reagent in the preparation of chiral epoxides and as a building block in the synthesis of polymeric materials.

properties

CAS RN

131614-91-0

Product Name

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol

InChI

InChI=1S/C7H14O2/c1-5(2)3-6-7(4-8)9-6/h5-8H,3-4H2,1-2H3/t6-,7-/m0/s1

InChI Key

TWUZZZWSLBSFGG-BQBZGAKWSA-N

Isomeric SMILES

CC(C)C[C@H]1[C@@H](O1)CO

SMILES

CC(C)CC1C(O1)CO

Canonical SMILES

CC(C)CC1C(O1)CO

synonyms

Oxiranemethanol, 3-(2-methylpropyl)-, (2S-trans)- (9CI)

Origin of Product

United States

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